molecular formula C25H27NOSi B14277901 3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one CAS No. 141263-84-5

3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one

Cat. No.: B14277901
CAS No.: 141263-84-5
M. Wt: 385.6 g/mol
InChI Key: JZGOXKQZEGJKSM-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a diethylamino group, a triphenylsilyl group, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one typically involves the reaction of diethylamine with a suitable precursor containing a triphenylsilyl group and an enone moiety. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic attack of the diethylamine on the precursor. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The diethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tetrahydrofuran are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the triphenylsilyl group can enhance the compound’s stability and lipophilicity. The enone moiety can undergo nucleophilic addition reactions, making the compound reactive and versatile in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(triphenylsilyl)prop-2-en-1-one
  • 3-(Diethylamino)-1-(trimethylsilyl)prop-2-en-1-one
  • 3-(Diethylamino)-1-(triphenylgermyl)prop-2-en-1-one

Uniqueness

3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one is unique due to the presence of the triphenylsilyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

141263-84-5

Molecular Formula

C25H27NOSi

Molecular Weight

385.6 g/mol

IUPAC Name

3-(diethylamino)-1-triphenylsilylprop-2-en-1-one

InChI

InChI=1S/C25H27NOSi/c1-3-26(4-2)21-20-25(27)28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,3-4H2,1-2H3

InChI Key

JZGOXKQZEGJKSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC(=O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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